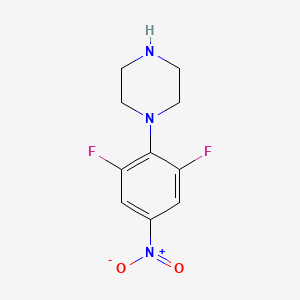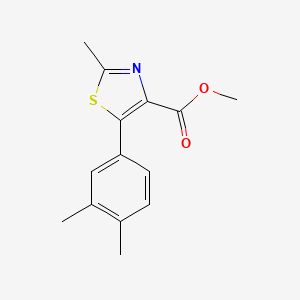
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID is a chiral amino acid derivative that contains a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral amino acid precursor.
Formation of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Methoxycarbonylation: The amino group is protected by converting it into a methoxycarbonyl derivative using reagents such as methyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the methoxycarbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to deprotected amino acids.
科学的研究の応用
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: The triazole ring is useful in click chemistry for bioconjugation applications.
Material Science: It is used in the synthesis of functional materials with specific properties.
Chemical Biology: The compound is employed in studying protein-ligand interactions and enzyme mechanisms.
作用機序
The mechanism of action of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The methoxycarbonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets.
類似化合物との比較
Similar Compounds
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)BUTANOIC ACID: Similar structure but with an additional carbon in the side chain.
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PENTANOIC ACID: Similar structure but with two additional carbons in the side chain.
Uniqueness
The uniqueness of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID lies in its specific combination of a chiral center, a triazole ring, and a methoxycarbonyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
特性
分子式 |
C7H10N4O4 |
|---|---|
分子量 |
214.18 g/mol |
IUPAC名 |
(2S)-2-(methoxycarbonylamino)-3-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N4O4/c1-15-7(14)9-5(6(12)13)2-4-3-8-11-10-4/h3,5H,2H2,1H3,(H,9,14)(H,12,13)(H,8,10,11)/t5-/m0/s1 |
InChIキー |
SHXXEAFPTYEBJH-YFKPBYRVSA-N |
異性体SMILES |
COC(=O)N[C@@H](CC1=NNN=C1)C(=O)O |
正規SMILES |
COC(=O)NC(CC1=NNN=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-N-methylacetamide](/img/structure/B8452580.png)


![[2-(3-Chloro-4-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8452602.png)
![2-[4-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B8452607.png)





![tert-Butyl[(2-iodophenyl)methoxy]dimethylsilane](/img/structure/B8452655.png)



